2-Methyl-5-nitrobenzoic acid
Overview
Description
2-Methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C₈H₇NO₄. It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fifth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
2-Methyl-5-nitrobenzoic acid is a nitrated carboxylic acid . Carboxylic acids are known to interact with various biological targets, including enzymes and receptors, and play a crucial role in numerous biochemical processes.
Mode of Action
Carboxylic acids, such as this compound, donate hydrogen ions if a base is present to accept them . They react in this way with all bases, both organic (for example, the amines) and inorganic . This interaction can lead to various changes in the biochemical environment, depending on the specific targets and the physiological context.
Biochemical Analysis
Biochemical Properties
2-Methyl-5-nitrobenzoic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the reduction of the nitro group to an amino group. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it can inhibit the activity of certain dehydrogenases by binding to their active sites, preventing the conversion of substrates to products. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant changes in cellular and metabolic processes. Toxic or adverse effects have been observed at high doses, including liver and kidney damage. These findings highlight the importance of determining the appropriate dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group. This reduction is a key step in the compound’s biotransformation and can influence its biological activity. Additionally, this compound can affect the levels of other metabolites by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in specific tissues. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or targeting signals. This localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Methyl-5-nitrobenzoic acid involves the nitration of 3-methylbenzoic acid. This process typically uses a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a controlled temperature to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a green nitration process. This method utilizes a mixture of nitric acid and acetic anhydride, which acts as a dehydrating agent and helps in the formation of the active nitrating species, acetyl nitrate. This process is advantageous due to its high selectivity and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acidic catalysts.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid.
Substitution: Alcohols and acidic catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2-Methyl-5-aminobenzoic acid.
Substitution: Methyl 2-methyl-5-nitrobenzoate.
Oxidation: 2-Carboxy-5-nitrobenzoic acid.
Scientific Research Applications
2-Methyl-5-nitrobenzoic acid is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
- 2-Methyl-3-nitrobenzoic acid
- 2-Methyl-4-nitrobenzoic acid
- 2-Methyl-6-nitrobenzoic acid
Comparison: 2-Methyl-5-nitrobenzoic acid is unique due to the specific positioning of the nitro and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the nitro group at the fifth position makes it more reactive towards nucleophilic substitution compared to its isomers .
Properties
IUPAC Name |
2-methyl-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRFJAVPROZZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Record name | 2-METHYL-5-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20677 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
133232-68-5 | |
Record name | o-Toluic acid, 5-nitro-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133232-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2025638 | |
Record name | 2-Methyl-5-nitrobenzoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2025638 | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-5-nitrobenzoic acid appears as needles or beige solid. (NTP, 1992) | |
Record name | 2-METHYL-5-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20677 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-METHYL-5-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20677 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1975-52-6 | |
Record name | 2-METHYL-5-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20677 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methyl-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1975-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Nitro-o-toluic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001975526 | |
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Record name | 2-Methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-o-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.209 | |
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Record name | 2-Methyl-5-nitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V32SF9XBE2 | |
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Melting Point |
347 to 352 °F (NTP, 1992) | |
Record name | 2-METHYL-5-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20677 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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